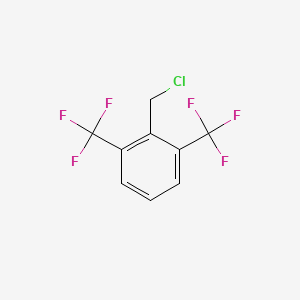![molecular formula C21H25N3 B14871251 1-Methyl-3-[(4-methylpiperazin-1-yl)methyl]-2-phenylindolizine](/img/structure/B14871251.png)
1-Methyl-3-[(4-methylpiperazin-1-yl)methyl]-2-phenylindolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-[(4-methylpiperazin-1-yl)methyl]-2-phenylindolizine is a complex organic compound that belongs to the class of indolizines This compound is characterized by its unique structure, which includes a phenyl group, a methylpiperazine moiety, and an indolizine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[(4-methylpiperazin-1-yl)methyl]-2-phenylindolizine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indolizine Core: This step involves the cyclization of a suitable precursor to form the indolizine ring system.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the Methylpiperazine Moiety: The final step involves the alkylation of the indolizine core with 4-methylpiperazine, typically using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[(4-methylpiperazin-1-yl)methyl]-2-phenylindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Methyl-3-[(4-methylpiperazin-1-yl)methyl]-2-phenylindolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[(4-methylpiperazin-1-yl)methyl]-2-phenylindolizine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)aniline
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- Olanzapine N-oxide
Uniqueness
1-Methyl-3-[(4-methylpiperazin-1-yl)methyl]-2-phenylindolizine is unique due to its indolizine core, which imparts distinct chemical and biological properties compared to other similar compounds. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C21H25N3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-methyl-3-[(4-methylpiperazin-1-yl)methyl]-2-phenylindolizine |
InChI |
InChI=1S/C21H25N3/c1-17-19-10-6-7-11-24(19)20(16-23-14-12-22(2)13-15-23)21(17)18-8-4-3-5-9-18/h3-11H,12-16H2,1-2H3 |
InChI Key |
DSPJQDCDDXBRNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CN2C(=C1C3=CC=CC=C3)CN4CCN(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


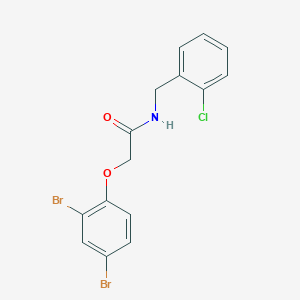
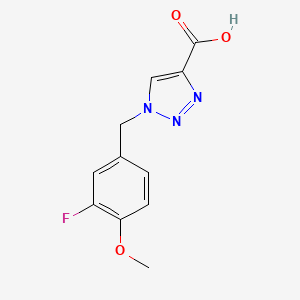
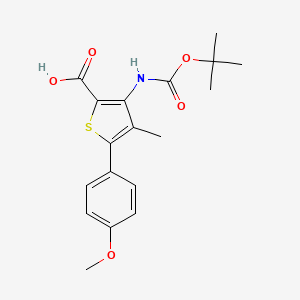
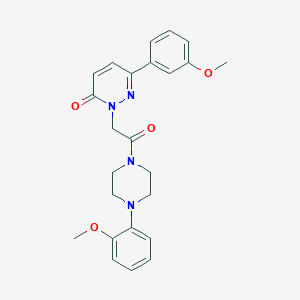

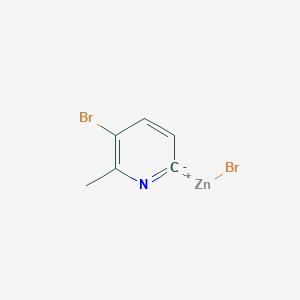
![(6R)-6-[(10S,13R,14R,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B14871209.png)
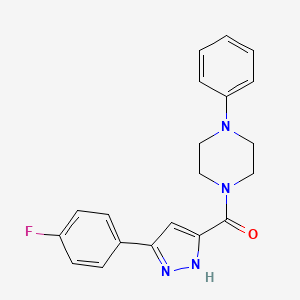
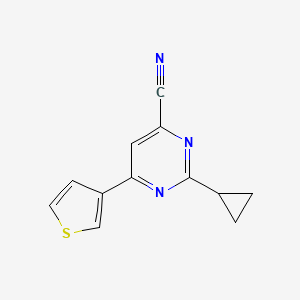
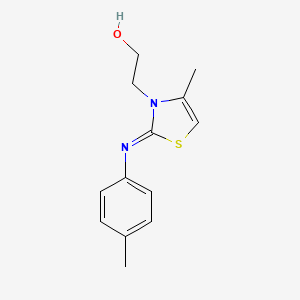
![2-Methyl-4-nitrobenzo[d]thiazole](/img/structure/B14871244.png)

